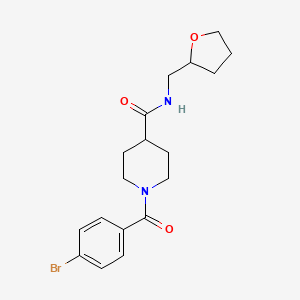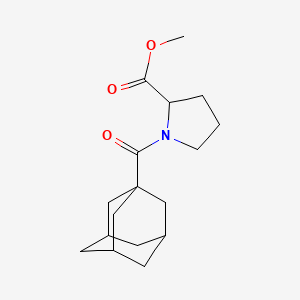![molecular formula C20H23N3O3 B4066584 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4066584.png)
2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide
Overview
Description
2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide, also known as MPAP, is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. MPAP is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, MPAP can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis of related compounds, highlighting their potential in creating enantioselective products. For instance, the study of enantioselective synthesis from (S)-methylpyroglutamate discusses the preparation of N-methoxy-N-methylamide derivatives, demonstrating the utility of these compounds in organic synthesis and potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Activity
Compounds with structural similarities have been investigated for their cytotoxicity against various cancer cell lines. The synthesis and evaluation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, for example, revealed significant cytotoxic effects toward certain leukemia and carcinoma cell lines, indicating the potential of these compounds in anticancer research (Hour et al., 2007).
Neuroleptic Activity
Benzamides structurally related to the query compound have been studied for their neuroleptic activity, showing promising results in inhibiting apomorphine-induced stereotyped behavior in rats. This suggests a potential application in the development of new drugs for the treatment of psychosis (Iwanami et al., 1981).
Material Science
In the realm of material science, studies have focused on the synthesis and properties of polymers incorporating similar functional groups. These polymers have shown potential for various applications due to their solubility and thermal stability (Yang, Jikei, & Kakimoto, 1999).
Directed C-H Arylation
The directed C-H arylation of proline derivatives, including those related to the query compound, has been achieved using palladium catalysis. This method provides a new route for the regio- and stereospecific synthesis of functionalized pyrrolidines, which are valuable in drug discovery and organic synthesis (Affron, Davis, & Bull, 2014).
properties
IUPAC Name |
2-methoxy-N-[3-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-10-3-2-9-17(18)20(25)22-16-8-6-7-15(13-16)21-19(24)14-23-11-4-5-12-23/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNSZPVAQAHVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-furyl)methanol trifluoroacetate (salt)](/img/structure/B4066501.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride](/img/structure/B4066504.png)
![N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4066506.png)



![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066521.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide](/img/structure/B4066522.png)
![3-({4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4066525.png)
![4-[(cyclobutylcarbonyl)amino]-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4066535.png)

![4-{2-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride](/img/structure/B4066563.png)

![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4066581.png)